N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
CAS No.: 894553-34-5
Cat. No.: VC4947537
Molecular Formula: C27H24FN3O4
Molecular Weight: 473.504
* For research use only. Not for human or veterinary use.
![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide - 894553-34-5](/images/structure/VC4947537.png)
Specification
CAS No. | 894553-34-5 |
---|---|
Molecular Formula | C27H24FN3O4 |
Molecular Weight | 473.504 |
IUPAC Name | N-(2-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Standard InChI | InChI=1S/C27H24FN3O4/c1-17-6-8-20(9-7-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) |
Standard InChI Key | LMUXRNGSNACLCD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4 |
Introduction
N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro- dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a complex organic compound with a molecular formula of C27H24FN3O4 and a molecular weight of approximately 473.5 g/mol . This compound belongs to the quinoline family and features a unique combination of functional groups, including a fluorophenyl moiety, a p-tolylamino group, and a dioxinoquinoline core.
Biological and Chemical Applications
While specific biological activities of N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro- dioxino[2,3-g]quinolin-6(7H)-yl)acetamide are not well-documented, compounds with similar structures often have potential applications in medicinal chemistry. These include roles in drug development, particularly in targeting specific biological pathways. The unique combination of functional groups in this compound enhances its versatility for research purposes.
Analytical Methods
The purity and identity of this compound can be characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques are essential for confirming the chemical structure and assessing the compound's quality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume